Asarinin
Overview
Description
Asarinin is a naturally occurring furofuran lignan found in various plants, particularly in sesame seeds. It is an isomer of sesamin and is known for its potent biological activities, including antioxidative, anti-inflammatory, and anticancer properties . This compound has garnered significant attention due to its potential therapeutic applications and its role in enhancing the nutritional value of sesame oil.
Preparation Methods
Synthetic Routes and Reaction Conditions: Asarinin can be synthesized from sesamin through specific chemical reactions. One common method involves the use of citric acid loaded on zeolite beta as a catalyst. The optimal reaction conditions for this conversion include a temperature of 85°C, a reaction time of 2.7 hours, and a catalyst amount of 1.6% . This method has been shown to yield high amounts of this compound with improved physicochemical properties of sesame oil.
Industrial Production Methods: Industrial production of this compound primarily involves the extraction and conversion of sesamin from sesame oil. The process includes acid clay bleaching and deodorization at high temperatures, which facilitate the conversion of sesamin to this compound . The use of solid acid catalysts, such as citric acid loaded on zeolite beta, has been optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Asarinin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of sesamin to this compound using potassium permanganate under acidic conditions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products: The primary product of the oxidation of sesamin is this compound. Other reactions may yield different derivatives depending on the reagents and conditions used.
Scientific Research Applications
Asarinin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a model compound for studying lignan biosynthesis and transformation.
- Investigated for its antioxidative properties and potential as a natural antioxidant in food preservation .
Biology:
- Studied for its role in modulating lipid metabolism and reducing oxidative stress in biological systems .
- Explored for its potential to inhibit free radical formation and protect neurons against oxidative damage .
Medicine:
- Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells .
- Examined for its potential in migraine management by targeting the calcitonin gene-related peptide pathway .
Industry:
- Used in the production of high-value sesame oil with enhanced nutritional properties.
- Potential application in the development of nutraceuticals and functional foods .
Mechanism of Action
Asarinin exerts its effects through various molecular targets and pathways. It has been shown to:
Comparison with Similar Compounds
Asarinin is structurally similar to other lignans such as sesamin and sesamolin. it exhibits unique properties that distinguish it from these compounds:
Sesamin:
- Both sesamin and this compound are found in sesame seeds and have antioxidative properties.
- This compound has been shown to have stronger physiological activities, including higher antioxidative and anticancer potential .
Sesamolin:
- Sesamolin is another lignan found in sesame seeds with antioxidative properties.
- This compound has a different chemical structure and exhibits distinct biological activities compared to sesamolin .
Seco-isolariciresinol:
- A lignan found in flax seeds with phytoestrogenic activity.
- This compound has a different mechanism of action and is primarily studied for its antioxidative and anticancer properties .
Matairesinol:
- Another lignan with phytoestrogenic activity.
- This compound’s unique structure and biological activities make it a valuable compound for various therapeutic applications .
Properties
IUPAC Name |
5-[(3R,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUIKBAABKQKQ-WZBLMQSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033462 | |
Record name | (+)-Episesamin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133-05-1, 133-03-9 | |
Record name | Asarinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AI 3-21202 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Asarinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Episesamin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASARININ, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6PWY73ZGT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ASARININ, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3RVX72NMG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.